2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine
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Overview
Description
2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine moiety containing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound also contains a trifluoromethyl group and a piperidine moiety, but it has a pyridine ring instead of a pyrazine ring.
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: This compound features a similar piperidine moiety with a trifluoromethyl group, but it has a different core structure.
Uniqueness
2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine is unique due to its specific combination of a pyrazine ring and a piperidine moiety with a trifluoromethyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-1-5-17(6-2-9)8-10-7-15-3-4-16-10/h3-4,7,9H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSIGCXFXFTMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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